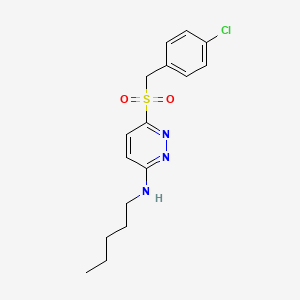

6-((4-chlorobenzyl)sulfonyl)-N-pentylpyridazin-3-amine

Description

6-((4-Chlorobenzyl)sulfonyl)-N-pentylpyridazin-3-amine is a pyridazine derivative featuring a sulfonamide group at the 6-position and a pentylamine substituent at the 3-position. The 4-chlorobenzyl moiety on the sulfonyl group enhances lipophilicity and electronic stability, while the pentyl chain may influence membrane permeability and pharmacokinetics.

Properties

Molecular Formula |

C16H20ClN3O2S |

|---|---|

Molecular Weight |

353.9 g/mol |

IUPAC Name |

6-[(4-chlorophenyl)methylsulfonyl]-N-pentylpyridazin-3-amine |

InChI |

InChI=1S/C16H20ClN3O2S/c1-2-3-4-11-18-15-9-10-16(20-19-15)23(21,22)12-13-5-7-14(17)8-6-13/h5-10H,2-4,11-12H2,1H3,(H,18,19) |

InChI Key |

OTQUHWCILVPERD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or other suitable precursors.

Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides under basic conditions.

Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Coupling with 4-Chlorophenyl Moiety: The final step involves coupling the methanesulfonylated pyridazine with a 4-chlorophenyl derivative, often through nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

Industrial Chemistry: The compound could be a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Core Heterocyclic Framework

- Pyridazine Core: The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is central to the compound’s structure.

Sulfonamide Substituents

- Piperazine-Linked Sulfonamides : Compounds like 6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine () incorporate a piperazine ring, which introduces conformational flexibility and basicity. The absence of piperazine in the target compound may reduce polarity and alter solubility .

Amine Substituents

- N-Pentyl Group : The pentyl chain at the 3-position likely increases lipophilicity compared to shorter chains (e.g., methyl in ) or aromatic substituents (e.g., 4-methoxybenzyl in ). This may improve tissue penetration but could also elevate plasma protein binding .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Key Observations :

Electronic Effects

The sulfonamide group’s strong electron-withdrawing nature () stabilizes the molecule under basic conditions and increases the acidity of the amide proton (pKa ~10–11). This contrasts with carbonamides, which are less stable in basic environments .

Biological Activity

6-((4-chlorobenzyl)sulfonyl)-N-pentylpyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 353.9 g/mol. Its structure includes a pyridazine ring, a sulfonyl group, and a chlorobenzyl moiety, which contribute to its reactivity and potential biological effects.

Structural Features

| Feature | Description |

|---|---|

| Pyridazine Ring | A six-membered heterocyclic compound with two nitrogen atoms. |

| Sulfonamide Group | Enhances solubility and biological activity. |

| Chlorobenzyl Moiety | Provides additional pharmacological properties. |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.

- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Potential as inhibitors for specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies are essential for understanding these mechanisms:

- Binding Affinity : Investigations into how well the compound binds to target proteins.

- Cellular Uptake : Studies on how effectively the compound enters cells.

- Metabolic Stability : Assessing how long the compound remains active in biological systems.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, comparable to established antibiotics.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of this compound in vitro using cancer cell lines such as HeLa and MCF-7. The results demonstrated that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-N-pentylpyridazin-3-amine | Lacks sulfonamide; simpler structure | Antimicrobial, antitumor |

| 4-Chlorobenzene sulfonamide | Contains sulfonamide; no pyridazine | Antibacterial |

| N-(4-chlorobenzene) sulfanilamide | Similar sulfanilamide structure | Antimicrobial properties |

The combination of a pyridazine core with a chlorobenzene sulfonamide moiety in this compound may provide enhanced biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.